3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-
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Overview
Description
3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- is a complex organic compound with a unique structure that includes a pyrrolidinol core, phenoxyethyl groups, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidinol core: This can be achieved through the cyclization of appropriate amino alcohols under acidic or basic conditions.
Attachment of phenoxyethyl groups: This step involves the reaction of the pyrrolidinol core with phenoxyethyl halides in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl moiety: This can be done through a nucleophilic substitution reaction using methoxyphenyl ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- involves its interaction with specific molecular targets. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-[2-[2-[2-(3-hydroxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol: Similar structure but with a hydroxy group instead of a methoxy group.
(3R,5R)-5-[2-[2-[2-(3-chlorophenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group in 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
AFZLABYDOCWQBQ-WOJBJXKFSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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